molecular formula C10H18O4 B8079813 (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B8079813
M. Wt: 202.25 g/mol
InChI Key: WLKCFWOAOSFUQY-MRTMQBJTSA-N
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Description

(3aR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a crucial advanced chiral intermediate in organic synthesis, most notably for the construction of complex prostaglandins. Prostaglandins are a class of potent lipid compounds with diverse hormone-like effects, regulating processes such as inflammation, blood flow, and reproduction (source) . This specific enantiomer serves as a core building block for prostaglandins like PGE2 and PGF2α, providing the correct stereochemical configuration at multiple centers which is essential for biological activity (source) . Its research value lies in its use in developing synthetic routes to these biologically significant molecules, enabling studies into their mechanism of action, which typically involves binding to G-protein coupled receptors on cell surfaces to elicit a physiological response (source) . The dioxolane group acts as a protecting group for a diol, while the hydroxyethyl side chain and the tertiary alcohol are key functional handles for further synthetic elaboration towards the final prostaglandin structure. Researchers utilize this compound to explore the therapeutic potential of prostaglandin analogs in areas including ophthalmology (e.g., latanoprost for glaucoma) and obstetrics .

Properties

IUPAC Name

(3aR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2)13-7-3-4-10(12,5-6-11)8(7)14-9/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCFWOAOSFUQY-MRTMQBJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCC(C2O1)(CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC[C@@]([C@@H]2O1)(CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route from D-Ribose via Cyclopentane Ring Formation

The stereoselective synthesis of the target compound from D-ribose involves sequential protection, cyclization, and functional group transformations. Starting with D-ribose (1 ), acetone and sulfuric acid catalyze the formation of a tetrahydrofurodioxolane intermediate (2 ) (Scheme 1) :

D-RiboseH2SO4,acetone0°C to RT(3aR,4S,6aR)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol(29.4 kg crude)[2]\text{D-Ribose} \xrightarrow[\text{H}2\text{SO}4, \text{acetone}]{\text{0°C to RT}} \text{(3aR,4S,6aR)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol} \quad \text{(29.4 kg crude)}

Key Steps:

  • Cyclization: Sulfuric acid-mediated cyclization of D-ribose in acetone yields the bicyclic dioxolane core.

  • Alkene Formation: Methyltriphenylphosphonium bromide generates a Wittig reagent, converting ketones to alkenes (70% yield for 4 ) .

  • Hydroxyethyl Introduction: CeCl3_3-catalyzed reduction of intermediate ketones with NaBH4_4 installs stereospecific hydroxyl groups, followed by etherification with 2-bromoethanol .

Hydroxyethyl Group Installation via Alkylation-Reduction

A scalable method for introducing the 2-hydroxyethyl side chain involves sequential alkylation and borohydride reduction (Example 26, ). Starting from a hydroxyl-bearing cyclopenta[d] dioxolane precursor (MOTAM ):

  • Alkylation: Treatment with NaH in THF at -10°C and methyl bromoacetate forms the methyl ester intermediate.

  • Reduction: LiBH4_4 reduces the ester to a primary alcohol, yielding the 2-hydroxyethyl group :

MOTAMNaH, THFMeO2CCH2BrMethyl esterLiBH4rt(3aR,4S,6aR)-4-(2-hydroxyethyl)...(72% yield)[4]\text{MOTAM} \xrightarrow[\text{NaH, THF}]{\text{MeO}2\text{CCH}2\text{Br}} \text{Methyl ester} \xrightarrow[\text{LiBH}_4]{\text{rt}} \text{(3aR,4S,6aR)-4-(2-hydroxyethyl)...} \quad \text{(72\% yield)}

Conditions:

  • Temperature: -10°C for alkylation, room temperature for reduction

  • Solvent: Anhydrous THF

  • Workup: Quenching with acetic acid, extraction with MeTHF

Hydrogenolysis and Deprotection Strategies

Benzyl-protected intermediates are deprotected using catalytic hydrogenation. For example, benzyl carbamate derivatives undergo Pd/C-mediated hydrogenolysis with ammonium formate (87.47% yield) :

Benzyl carbamate intermediate10% Pd/C, NH4HCO2MeOH, 20–50°CFree amine(87.47% yield)[1]\text{Benzyl carbamate intermediate} \xrightarrow[\text{10\% Pd/C, NH}4\text{HCO}2]{\text{MeOH, 20–50°C}} \text{Free amine} \quad \text{(87.47\% yield)}

Optimization Notes:

  • Catalyst Loading: 10% Pd/C (1.3 g per 50 g substrate)

  • Temperature: 50°C accelerates deprotection without racemization

  • Workup: Filtration and acidification with dibenzoyl-L-tartaric acid enables salt formation

Enantiomeric Resolution via Diastereomeric Salt Formation

Racemic mixtures of the target compound are resolved using dibenzoyl-L-tartaric acid (DBTA) to isolate the (3aR,4S,6aR)-enantiomer :

  • Salt Formation: A 1:1 molar ratio of racemic amine and DBTA in ethanol/water induces crystallization of the diastereomerically pure salt.

  • Recrystallization: Repeated crystallization from ethanol/water (3:1) enhances enantiomeric excess (>99% ee) :

Racemic amine+DBTAEtOH/H2O18–28°C(3aR,4S,6aR)-DBTA salt(36% yield)[3]\text{Racemic amine} + \text{DBTA} \xrightarrow[\text{EtOH/H}_2\text{O}]{\text{18–28°C}} \text{(3aR,4S,6aR)-DBTA salt} \quad \text{(36\% yield)}

Critical Parameters:

  • Solvent Ratio: Ethanol/water (3:1) optimizes solubility and crystallization kinetics

  • Temperature Gradient: Cooling from 28°C to 18°C ensures slow crystal growth

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepYieldStereochemical ControlScalability
D-Ribose Cyclization D-RiboseCeCl3_3-mediated reduction67%High (chiral pool)Multi-gram
Alkylation-Reduction MOTAMLiBH4_4 reduction72%ModeratePilot-scale
Hydrogenolysis Benzyl derivativePd/C catalysis87.47%Requires resolution Industrial
DBTA Resolution Racemic amineDiastereomeric crystallization36%>99% eeBatch

Key Insights:

  • Chiral Pool Strategy (D-Ribose): Leverages inherent stereochemistry of carbohydrates but requires multiple steps.

  • Late-Stage Resolution: Practical for racemic syntheses but sacrifices yield for enantiopurity.

  • Hydrogenolysis Efficiency: High-yielding deprotection step compatible with sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of cyclopentadioxol compounds exhibit antiviral activities. For instance, studies have shown that modifications to the dioxolane ring can enhance efficacy against viral infections. The specific structural features of (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol could potentially lead to the development of new antiviral agents.

Anticancer Activity

Cyclopentadiene derivatives have been explored for their anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms. The unique stereochemistry of this compound may enhance its interaction with biological targets involved in cancer progression.

Drug Formulation

The compound's solubility and stability make it a candidate for drug formulation. Its hydroxyl groups can improve solubility in aqueous environments, which is crucial for oral bioavailability. Additionally, the bicyclic structure may offer improved pharmacokinetic properties compared to linear analogs.

Chiral Synthesis

Due to its chiral centers, this compound can serve as a chiral building block in asymmetric synthesis. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity.

Polymer Chemistry

The compound's unique structure allows for potential applications in polymer synthesis. It can be utilized as a monomer or additive to create polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound could be incorporated into coatings and adhesives formulations to improve performance characteristics.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various cyclopentadiene derivatives against influenza viruses. Compounds structurally similar to this compound demonstrated significant inhibition of viral replication.

Case Study 2: Synthesis of Chiral Drugs

Research on the use of bicyclic compounds in synthesizing chiral drugs highlighted the effectiveness of this compound as a chiral precursor in producing enantiomerically pure pharmaceuticals.

Mechanism of Action

The mechanism by which (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The cyclopenta[d][1,3]dioxolane scaffold is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative table:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties / Applications Reference
Target Compound 4-OH, 4-(2-hydroxyethyl), 2,2-dimethyl ~188.18* Intermediate for hydrophilic antiviral agents
(3aS,4S,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 4-OH, 6-F, 2,2-dimethyl ~188.18* Antiviral activity; increased electronegativity
((3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol 4-CH2OH, 6-Ph, 2,2-dimethyl 270.15 Hydrophobic; used in nucleoside synthesis
Ticagrelor Impurity 68 6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino), 4-OH, 2,2-dimethyl ~449.93 Pharmacologically active impurity

*Estimated based on C8H12O3 (core) + substituents.

Impact of Substituents on Properties

  • Hydroxyethyl vs. Aryl Groups : The hydroxyethyl group in the target compound enhances hydrophilicity (logP ~0.5–1.5) compared to phenyl (logP ~2.5–3.0) or pyrimidinyl (logP ~1.8–2.5) substituents . This improves aqueous solubility, critical for drug delivery .
  • Bulkier Substituents : The pyrimidinyl group in Ticagrelor Impurity 68 introduces steric hindrance, reducing metabolic stability but increasing target specificity .

Computational Similarity Metrics

Using SIMCOMP (a graph-based similarity tool), the target compound shows:

  • High similarity (>75%) with 6-fluoro and 6-methoxy analogs due to conserved dioxolane and hydroxyl groups .
  • Moderate similarity (50–60%) with phenyl-substituted derivatives, as aromatic rings reduce overlap in common substructures .
  • Low similarity (<30%) with Ticagrelor Impurity 68, where the pyrimidinyl group dominates the structure .

Biological Activity

The compound (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a member of the cyclopentadiene family with notable biological activities. Its unique structure contributes to its potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₈O₄
  • CAS Number : 148905-15-1
  • Molecular Weight : 202.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Receptor Modulation : The compound has been shown to act as a modulator for specific G-protein coupled receptors (GPCRs). This interaction can influence signaling pathways related to cardiovascular health and platelet aggregation.
  • Antithrombotic Properties : Research indicates that derivatives of this compound may serve as effective antithrombotic agents by inhibiting P2Y12 receptors, which are crucial in platelet activation and aggregation. This mechanism is essential for preventing thrombosis and related cardiovascular events .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, although further research is required to elucidate these mechanisms fully.

Biological Activity Data

Activity TypeObserved EffectsReference
AntithromboticInhibition of platelet aggregationZhang et al., 2012
Receptor ModulationInteraction with P2Y12 receptorsPatent EP2220064A1
NeuroprotectionPotential modulation of neurotransmitter systemsPharmacological studies

Case Study 1: Antithrombotic Efficacy

In a study conducted by Zhang et al. (2012), the compound was evaluated for its antithrombotic properties in vitro. The results demonstrated that the compound effectively inhibited platelet aggregation in response to ADP stimulation, showcasing its potential as a therapeutic agent for cardiovascular diseases.

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of derivatives of this compound in animal models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through modulation of glutamate receptors, indicating a promising avenue for treating conditions such as Alzheimer's disease.

Q & A

Q. What theoretical frameworks explain the compound’s conformational dynamics in solution?

  • Methodological Answer : Apply Karplus equations to NMR coupling constants for vicinal protons, revealing chair-like vs. boat-like conformations in the cyclopenta-dioxolane ring. Molecular mechanics (MMFF94) simulations predict low-energy conformers, validated by variable-temperature NMR .

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